N,2,4,5-tetramethylbenzene-1-sulfonamide
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Overview
Description
N,2,4,5-tetramethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S. It is a derivative of benzene, where the benzene ring is substituted with four methyl groups and a sulfonamide group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2,4,5-tetramethylbenzene-1-sulfonamide can be synthesized through several methods. One common synthetic route involves the sulfonation of 1,2,4,5-tetramethylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,2,4,5-tetramethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,2,4,5-tetramethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2,4,5-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetramethylbenzene: A precursor to the sulfonamide, used in similar industrial applications.
N,N,2,5-tetramethylbenzene-1-sulfonamide: Another sulfonamide derivative with slightly different substitution patterns on the benzene ring.
Uniqueness
N,2,4,5-tetramethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,2,4,5-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHZIBWNFHFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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